Tecarfarin sodium

Vue d'ensemble

Description

La técárfarine sodique est un antagoniste de la vitamine K en cours de développement pour une utilisation comme anticoagulant. Elle est conçue pour fournir une anticoagulation plus uniforme et plus stable par rapport aux anticoagulants traditionnels comme la warfarine . La técárfarine sodique est particulièrement remarquable pour son potentiel de réduction des interactions médicamenteuses et sa pertinence pour les patients atteints de maladie rénale chronique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la técárfarine sodique implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent:

Formation du noyau de benzoate de chromen-3-ylméthyle : Cela implique la réaction de la 4-hydroxycoumarine avec le bromure de benzyle en conditions basiques.

Introduction du groupe hexafluoro-2-méthyl-2-propanyle : Cette étape implique la réaction de l'intermédiaire avec l'hexafluoroacétone en présence d'une base.

Méthodes de production industrielle : La production industrielle de la técárfarine sodique suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide couplée à la spectrométrie de masse en tandem (LC/MS/MS) sont utilisées pour l'analyse et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : La técárfarine sodique subit plusieurs types de réactions chimiques, notamment:

Oxydation : La técárfarine sodique peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule.

Réactifs et conditions courantes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit, mais les réactifs courants comprennent les halogénures et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de la técárfarine sodique, ainsi que des dérivés substitués .

4. Applications de recherche scientifique

La técárfarine sodique a une large gamme d'applications de recherche scientifique:

Chimie : Utilisé comme composé modèle pour étudier les antagonistes de la vitamine K et leurs interactions.

Biologie : Investigated pour ses effets sur les voies de coagulation sanguine.

Industrie : Applications potentielles dans le développement d'anticoagulants plus sûrs et plus efficaces.

5. Mécanisme d'action

La técárfarine sodique exerce ses effets en inhibant l'enzyme époxyde réductase de la vitamine K (VKOR), qui est essentielle à l'activation des facteurs de coagulation II, VII, IX et X. En inhibant la VKOR, la técárfarine sodique empêche la formation de facteurs de coagulation actifs, réduisant ainsi le risque de thrombose . Contrairement à la warfarine, la técárfarine sodique est métabolisée par les estérases tissulaires plutôt que par le système du cytochrome P450, réduisant ainsi le potentiel d'interactions médicamenteuses .

Composés similaires:

Warfarine : Un autre antagoniste de la vitamine K utilisé comme anticoagulant.

Acenocoumarol : Mécanisme d'action similaire, mais propriétés pharmacocinétiques différentes.

Phénprocoumone : Un autre antagoniste de la vitamine K avec une demi-vie plus longue par rapport à la warfarine.

Unicité de la técárfarine sodique : Le métabolisme unique de la técárfarine sodique par les estérases tissulaires plutôt que par le système du cytochrome P450 la rend moins sensible aux interactions médicamenteuses. Cette propriété, ainsi que son potentiel d'anticoagulation plus stable, la différencie des autres antagonistes de la vitamine K .

Applications De Recherche Scientifique

Introduction to Tecarfarin Sodium

This compound, a novel anticoagulant, is a structural analog of warfarin, designed to provide more stable and predictable anticoagulation. Unlike warfarin, tecarfarin exhibits a unique pharmacokinetic profile that allows for better management of patients requiring chronic anticoagulation, particularly those with conditions that complicate traditional anticoagulant therapy. This article explores the scientific research applications of this compound, including its efficacy, safety, and potential clinical benefits.

Overview

This compound functions by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of vitamin K-dependent clotting factors. Its pharmacokinetic properties include:

- Stable Absorption : Tecarfarin demonstrates consistent absorption and metabolism, which is less affected by dietary vitamin K intake compared to warfarin.

- Dose Adjustment : Studies indicate that dose titration is necessary to maintain therapeutic international normalized ratio (INR) levels, particularly at higher doses (20 mg and above) .

Clinical Trial Insights

A Phase 2/3 clinical trial involving 607 patients demonstrated that tecarfarin achieved a time in therapeutic range (TTR) of over 72%, suggesting superior control compared to traditional warfarin therapy . The trial also highlighted:

- Safety Profile : Tecarfarin was well-tolerated among participants, with fewer instances of major bleeding events compared to warfarin .

- Efficacy in Special Populations : Patients with chronic kidney disease showed no significant alteration in tecarfarin exposure, contrasting with increased exposure observed with warfarin .

Atrial Fibrillation Management

Tecarfarin has shown promise in managing atrial fibrillation (AF), a condition that significantly increases the risk of thromboembolic events. Research indicates:

- Reduced Thromboembolic Events : In studies comparing tecarfarin to warfarin in AF patients, tecarfarin resulted in fewer thrombotic events while maintaining effective anticoagulation .

- Patient Compliance : The more predictable pharmacokinetic profile may enhance patient adherence to therapy due to reduced dietary restrictions and monitoring burdens .

Use in Patients with Mechanical Heart Valves

Patients with mechanical heart valves often face challenges with anticoagulation therapy due to fluctuating INR levels. Tecarfarin's stable action offers several advantages:

- Consistent Anticoagulation : Clinical findings suggest that tecarfarin may provide better TTR in patients with mechanical heart valves compared to warfarin .

- FDA Designations : Tecarfarin has received FDA orphan drug designation for specific patient populations, including those requiring anticoagulation post-heart valve replacement .

Chronic Kidney Disease

Patients with chronic kidney disease frequently experience complications from traditional anticoagulants like warfarin. Tecarfarin's pharmacokinetics are less impacted by renal function:

- Predictable Dosing : Studies indicate that tecarfarin dosing remains stable even in patients with severe kidney impairment, addressing a significant gap in anticoagulation therapy for this population .

Efficacy Comparison Table

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Time in Therapeutic Range (%) | >72% | <50% |

| Major Bleeding Events | Fewer incidents | Higher incidence |

| Thrombotic Events | Significantly lower | Higher incidence |

Safety Profile

In terms of safety, tecarfarin has demonstrated:

- Adverse Events : The incidence of serious adverse events was low; only one participant withdrew due to hematochezia during trials involving higher doses .

- Overall Tolerability : The compound was well-tolerated across diverse patient populations without significant adverse reactions reported .

Case Study 1: Atrial Fibrillation Patient Management

In a multicenter trial involving patients with atrial fibrillation, tecarfarin was administered as an alternative to warfarin. Results indicated:

- Improved patient outcomes concerning thromboembolic events.

- Enhanced patient satisfaction due to reduced INR monitoring frequency.

Case Study 2: Chronic Kidney Disease Management

A cohort study focusing on patients with chronic kidney disease revealed:

- Tecarfarin maintained stable INR levels without requiring frequent adjustments.

- Patients reported fewer complications related to bleeding compared to those on warfarin.

Mécanisme D'action

Tecarfarin sodium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound prevents the formation of active clotting factors, thereby reducing the risk of thrombosis . Unlike warfarin, this compound is metabolized by tissue esterases rather than the cytochrome P450 system, reducing the potential for drug-drug interactions .

Comparaison Avec Des Composés Similaires

Warfarin: Another vitamin K antagonist used as an anticoagulant.

Acenocoumarol: Similar mechanism of action but different pharmacokinetic properties.

Phenprocoumon: Another vitamin K antagonist with a longer half-life compared to warfarin.

Uniqueness of Tecarfarin Sodium: this compound’s unique metabolism by tissue esterases rather than the cytochrome P450 system makes it less susceptible to drug-drug interactions. This property, along with its potential for more stable anticoagulation, sets it apart from other vitamin K antagonists .

Activité Biologique

Tecarfarin sodium is a novel oral anticoagulant that represents a significant advancement in anticoagulation therapy, particularly for patients with specific medical conditions such as chronic kidney disease (CKD) and those with implanted cardiac devices. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical trial findings, and potential therapeutic applications.

Overview of this compound

This compound is classified as a vitamin K antagonist (VKA) that operates through a mechanism distinct from traditional VKAs like warfarin. It is metabolized primarily by carboxyl esterase rather than the cytochrome P450 system, which allows for more predictable anticoagulation effects and reduces the risk of drug-drug interactions commonly associated with warfarin therapy .

The pharmacokinetic profile of tecarfarin indicates that it has a longer half-life and more stable plasma concentrations compared to warfarin. A study comparing the pharmacokinetics of tecarfarin and warfarin in patients with CKD found that tecarfarin's elimination half-life decreased by 8%, while the half-lives of warfarin increased significantly in CKD patients . This stability is crucial for maintaining therapeutic levels in populations that are often difficult to manage with traditional anticoagulants.

Key Pharmacokinetic Parameters:

| Parameter | Tecarfarin | Warfarin |

|---|---|---|

| Metabolism | Carboxyl esterase | CYP2C9 |

| Elimination Half-Life | Decreased by 8% | Increased by 20% (S-warfarin) |

| Plasma Concentration Variability | Low | High |

Clinical Trials and Efficacy

Tecarfarin has been evaluated across multiple clinical trials involving over 1,000 participants. The results from these studies highlight its potential advantages over traditional VKAs:

- Phase 2/3 Trial Findings : In a randomized controlled trial comparing tecarfarin to warfarin in patients requiring chronic anticoagulation, the time in therapeutic range (TTR) was found to be similar between the two drugs (72.3% for tecarfarin vs. 71.5% for warfarin) with no significant differences in thromboembolic or bleeding events . This suggests that tecarfarin can provide comparable efficacy while potentially offering better safety profiles for certain populations.

- Specific Populations : Tecarfarin has shown promise particularly in patients with CKD and those with left ventricular assist devices (LVADs). It received orphan drug designation for these groups due to its favorable safety profile and reduced risk of complications associated with traditional anticoagulants .

Case Studies

- Chronic Kidney Disease Patients : A study indicated that tecarfarin dosing resulted in more predictable anticoagulation outcomes compared to warfarin in CKD patients. The study concluded that tecarfarin might be a safer alternative for this population, who often experience complications from traditional VKAs due to altered metabolism .

- Patients with Atrial Fibrillation : In another clinical trial involving patients with atrial fibrillation, those switched from warfarin to tecarfarin achieved a mean TTR of 71.4% within three weeks, demonstrating the drug's rapid effectiveness in maintaining therapeutic anticoagulation levels .

Safety Profile

Tecarfarin has been generally well-tolerated across various studies, with no serious adverse events reported during clinical trials. This safety profile is particularly relevant for populations at higher risk of complications from anticoagulation therapy, such as those with renal impairment or heart devices .

Propriétés

Numéro CAS |

1004551-83-0 |

|---|---|

Formule moléculaire |

C21H13F6NaO5 |

Poids moléculaire |

482.3 g/mol |

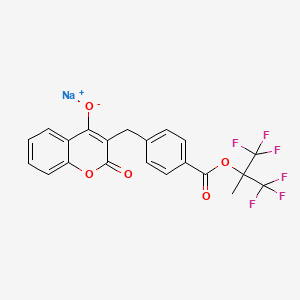

Nom IUPAC |

sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |

InChI |

InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |

Clé InChI |

DTAROZQXDYVCQR-UHFFFAOYSA-M |

SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

SMILES canonique |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.